molecular formula C14H22N2O2 B15074947 2-Diethylaminoethyl N-(P-tolyl)carbamate CAS No. 107150-30-1

2-Diethylaminoethyl N-(P-tolyl)carbamate

Cat. No.: B15074947
CAS No.: 107150-30-1
M. Wt: 250.34 g/mol
InChI Key: XOAUJURPOOZDDB-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl N-(P-tolyl)carbamate is an organic compound with the molecular formula C14H22N2O2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl N-(P-tolyl)carbamate typically involves the reaction of p-tolyl isocyanate with 2-diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

p-Tolyl isocyanate+2-Diethylaminoethanol2-Diethylaminoethyl N-(P-tolyl)carbamate\text{p-Tolyl isocyanate} + \text{2-Diethylaminoethanol} \rightarrow \text{this compound} p-Tolyl isocyanate+2-Diethylaminoethanol→2-Diethylaminoethyl N-(P-tolyl)carbamate

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl N-(P-tolyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-Diethylaminoethyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Diethylaminoethyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Diethylaminoethyl N-(M-tolyl)carbamate: Similar in structure but with a meta-tolyl group instead of a para-tolyl group.

    2-Dimethylaminoethyl N-(P-tolyl)carbamate: Similar but with dimethylaminoethyl instead of diethylaminoethyl.

    2-Diethylaminoethyl N-(P-chlorophenyl)carbamate: Similar but with a p-chlorophenyl group instead of a p-tolyl group.

Uniqueness

2-Diethylaminoethyl N-(P-tolyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

107150-30-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14(17)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)

InChI Key

XOAUJURPOOZDDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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